Home > Products > Screening Compounds P123651 > RIP1 kinase inhibitor 1
RIP1 kinase inhibitor 1 -

RIP1 kinase inhibitor 1

Catalog Number: EVT-3055230
CAS Number:
Molecular Formula: C24H20ClN5O3
Molecular Weight: 461.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RIP1 kinase inhibitor 1, also known as a small molecule inhibitor targeting receptor interacting protein kinase 1, plays a crucial role in regulating necroptosis, a form of programmed cell death associated with inflammation and various diseases. This compound has gained attention due to its potential therapeutic applications in treating inflammatory and neurodegenerative disorders. The inhibition of RIP1 kinase is significant as it modulates inflammatory signaling pathways that can lead to cell death.

Source and Classification

RIP1 kinase inhibitor 1 is classified under small molecule inhibitors of serine/threonine kinases. It is particularly noted for its ability to selectively inhibit RIP1 kinase activity, which is pivotal in necroptosis and apoptosis signaling pathways. The compound's development has been driven by the need to find effective treatments for conditions characterized by excessive inflammation and cell death, such as neurodegenerative diseases and sepsis .

Synthesis Analysis

Methods and Technical Details

The synthesis of RIP1 kinase inhibitors typically involves several key steps, including:

  1. Design: The design phase focuses on creating compounds that can effectively bind to the active site of RIP1 kinase. Structure-activity relationship studies guide the optimization of chemical structures to enhance potency and selectivity.
  2. Synthesis: Common synthetic routes include:
    • Grignard Reactions: Often used for introducing functional groups that enhance binding affinity.
    • Pd-Mediated Cross-Coupling Reactions: Employed for labeling compounds with radioactive isotopes (e.g., carbon-11) for imaging studies .
    • Optimization of Existing Compounds: For instance, modifications on scaffolds like GSK’963 have led to new analogs with improved inhibitory properties .
  3. Characterization: The synthesized compounds undergo rigorous characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of RIP1 kinase inhibitors typically features a core scaffold that allows for interaction with the ATP-binding site of the kinase. For example, compounds derived from GSK’963 exhibit high affinity for RIP1 kinase due to specific substituents that enhance binding interactions.

  • Molecular Formula: Varies by compound; for instance, GSK’963 has a specific formula reflecting its unique substituents.
  • Binding Affinity: Compounds like GSK’963 have been reported with an IC50 value around 29 nM, indicating strong binding capability .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing RIP1 kinase inhibitors include:

  • Formation of Pyrazole Derivatives: These reactions often involve coupling reactions that yield pyrazole-based inhibitors known for their efficacy against RIP1 kinase.
  • Inhibition Assays: Biochemical assays are conducted to evaluate the inhibitory effects of synthesized compounds on RIP1 kinase activity, typically using recombinant protein assays to measure IC50 values .
Mechanism of Action

Process and Data

The mechanism of action for RIP1 kinase inhibitors involves several steps:

  1. Binding to the Kinase Domain: These inhibitors bind to the ATP-binding pocket or adjacent regions within the kinase domain of RIP1, stabilizing it in an inactive conformation.
  2. Inhibition of Necroptosis: By inhibiting RIP1 kinase activity, these compounds prevent the downstream signaling events that lead to necroptosis, thus modulating inflammatory responses .
  3. Selectivity: Many inhibitors exhibit selectivity for RIP1 over other kinases, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of RIP1 kinase inhibitors include:

  • Solubility: Many compounds show favorable solubility profiles in aqueous solutions, which is essential for bioavailability.
  • Stability: Metabolic stability is a key consideration; compounds like compound 70 have demonstrated improved stability in liver microsomes compared to earlier iterations .

Chemical properties often assessed include:

  • Lipophilicity: Calculated using clogP values; optimal lipophilicity enhances permeability across biological membranes.
  • Thermal Stability: Assessed through thermal shift assays indicating how well the compound maintains its structure at elevated temperatures .
Applications

Scientific Uses

RIP1 kinase inhibitors have several scientific applications:

  • Therapeutic Development: They are being explored as potential treatments for inflammatory diseases such as rheumatoid arthritis and neurodegenerative disorders like Alzheimer's disease.
  • Research Tools: These inhibitors serve as valuable tools in studying necroptosis pathways and their implications in various pathological conditions.
  • Imaging Agents: Some derivatives are being developed as positron emission tomography ligands for imaging RIP1 activity in vivo, aiding in understanding disease mechanisms .
Structural Biology of RIPK1 and Inhibitor Binding Dynamics

Molecular Architecture of RIPK1 Kinase Domain

N-Terminal Kinase Domain Conformational States

The N-terminal kinase domain of RIPK1 (residues 1–330) adopts a canonical kinase fold, comprising an N-lobe (β-sheet dominant) and a C-lobe (α-helical rich) connected by a flexible hinge region. This domain exists in dynamic equilibrium between active ("DLG-in") and inactive ("DLG-out") conformations. The activation loop (residues 166–187), which includes the conserved DLG motif (Asp156-Leu157-Gly158), governs this transition. In the inactive state, the activation loop obstructs the substrate-binding site, while phosphorylation or inhibitor binding stabilizes distinct conformational states. Crystal structures reveal that necrostatins lock RIPK1 in an inactive conformation by caging the hydrophobic pocket between the N- and C-lobes, preventing activation-loop reorganization [1] [9].

ATP-Binding Pocket and Catalytic Triplet (Lys45-Glu63-Asp156)

The ATP-binding site resides at the interface of the N- and C-lobes, featuring a conserved catalytic triad:

  • Lys45: Coordinates ATP phosphate groups
  • Glu63: Stabilizes Lys45 via salt-bridge formation
  • Asp156: Chelates Mg²⁺ ions for ATP positioning

The P-loop (residues 24–31, sequence GXGXXG) grips the ATP phosphates, while the catalytic loop (residues 136–143) facilitates phosphotransfer. Mutagenesis studies confirm that disrupting any residue in the catalytic triplet abolishes kinase activity. The ATP pocket's hydrophobicity and shallow geometry make it amenable to type I inhibitors but also prone to off-target effects [3] [7].

Allosteric Regulatory Domains and Hydrophobic Pockets

Beyond the ATP site, RIPK1 harbors critical allosteric sites:

  • A hydrophobic pocket adjacent to the ATP cleft (lined by Met66, Leu129, Val134, and Ala155) accommodates necrostatins and type II inhibitors [1] [9].
  • The DLG-out pocket forms when the DLG motif flips outward, exposing a deep hydrophobic cavity that stabilizes inactive conformations [4].
  • The αC-helix displacement (residues 54–75) induced by inhibitor binding disrupts the Lys45-Glu63 salt bridge, further inactivating the kinase [6].

Table 1: Key Structural Elements of RIPK1 Kinase Domain

Structural ElementResidue RangeFunctional RoleConformational Sensitivity
P-loop24–31ATP phosphate bindingRigid, but flexible upon inhibitor binding
αC-helix54–75Salt bridge (Lys45-Glu63)Displaces upon DLG-out transition
Catalytic loop136–143Phosphotransfer catalysisStabilized by Mg²⁺-ATP
Activation loop166–187Substrate access gatePhosphorylation or inhibitor-sensitive
DLG motif156–158"Molecular switch" for activationOutward flip creates allosteric pocket

RIP1 Kinase Inhibitor 1 Binding Mechanisms

Competitive vs. Allosteric Inhibition Modalities

RIP1 kinase inhibitor 1 (compound 22, CAS 2095515-38-9) is a type II inhibitor that exploits RIPK1's conformational plasticity. Unlike type I inhibitors (e.g., ATP-competitive adenosine mimetics), it binds the DLG-out pocket adjacent to the ATP site, inducing allosteric inactivation. Biochemical assays confirm its potency:

  • Biochemical pKi = 9.04 (RIP1 kinase) [2]
  • Cellular IC₅₀ = 2 nM (inhibition of MLKL phosphorylation in HT-29 cells) [2]

This allosteric mechanism avoids direct competition with high cellular ATP concentrations, enhancing efficacy in vivo. By contrast, type I inhibitors like 5-arylpyrrolo[2,3-b]pyridines exhibit lower selectivity due to conserved ATP-pocket residues across kinases [4].

DLG-Out Conformation Targeting in Type II Inhibition

RIP1 kinase inhibitor 1 stabilizes the DLG-out conformation through three key interactions:

  • Hinge-binding motif: The furo[2,3-d]pyrimidine core forms hydrogen bonds with Met95 backbone atoms in the hinge region.
  • Hydrophobic occupancy: A 3-(trifluoromethyl)phenyl group inserts into the DLG-out pocket, engaging Val76, Leu159, and His136 [4].
  • Linker-mediated contacts: A urea bridge hydrogen-bonds with Glu63 (αC-helix) and Asp156 (DLG motif), locking the kinase in an inactive state [4] [6].

This binding mode is shared by clinical candidates like GSK2982772 but differs from type III inhibitors (e.g., necrostatins), which occupy a distinct hydrophobic pocket without extending into the ATP site [6] [9].

Table 2: Comparative Binding Modes of RIPK1 Inhibitors

Inhibitor ClassRepresentative CompoundBinding SiteKey InteractionsCellular IC₅₀ (nM)
Type I5-Arylpyrrolo[2,3-b]pyridineATP pocketH-bonds with hinge Met956.3 [4]
Type IIRIP1 kinase inhibitor 1DLG-out pocketGlu63, Asp156, Leu159 contacts2.0 [2]
Type IIINecrostatin-1Allosteric hydrophobic pocketActivation loop stabilization480 [9]
CooperativeNec-34 + Nec-1sDual pocketSynergistic inactivation<1.0* [6]

*Combination therapy value

Role of RHIM Domain in Inhibitor Selectivity

The RIP homotypic interaction motif (RHIM, residues ~490–530) in RIPK1's intermediate domain mediates amyloid-like oligomerization with RIPK3, TRIF, or ZBP1. While not a direct drug target, RHIM influences inhibitor selectivity through two mechanisms:

  • Conformational coupling: RHIM-dependent oligomerization promotes RIPK1 autophosphorylation at Ser166, stabilizing the active kinase conformation. Inhibitors disrupting kinase activity indirectly prevent RHIM-mediated necrosome assembly [5] [8].
  • Pathogen mimicry: Viral RHIM proteins (e.g., MCMV M45) compete with cellular RHIM interactions. Small molecules mimicking the core tetrad (I/VQI/VG) could block RIPK1-RIPK3 recruitment but remain unexplored [5] [10].

Notably, RIP1 kinase inhibitor 1 does not bind RHIM but achieves selectivity by exploiting unique RIPK1-specific residues in the DLG pocket (e.g., Leu159 and His136), which are divergent in RIPK3 or other RHIM-containing kinases [2] [8].

Properties

Product Name

RIP1 kinase inhibitor 1

IUPAC Name

(3S)-3-(2-benzyl-3-chloro-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepine-8-carbonitrile

Molecular Formula

C24H20ClN5O3

Molecular Weight

461.9 g/mol

InChI

InChI=1S/C24H20ClN5O3/c1-28-18-8-7-16(12-26)11-20(18)33-14-19(23(28)31)29-10-9-17-21(24(29)32)27-30(22(17)25)13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,13-14H2,1H3/t19-/m0/s1

InChI Key

JWKONLKXWPCOJF-IBGZPJMESA-N

SMILES

CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl

Solubility

not available

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)OCC(C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl

Isomeric SMILES

CN1C2=C(C=C(C=C2)C#N)OC[C@@H](C1=O)N3CCC4=C(N(N=C4C3=O)CC5=CC=CC=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.